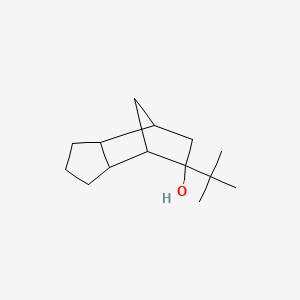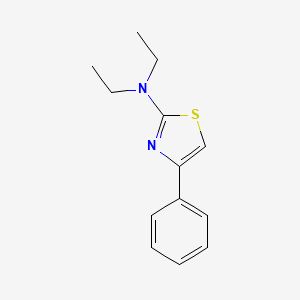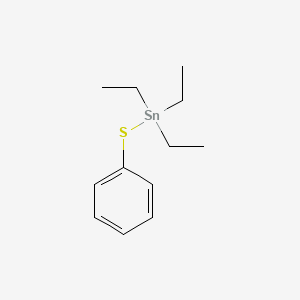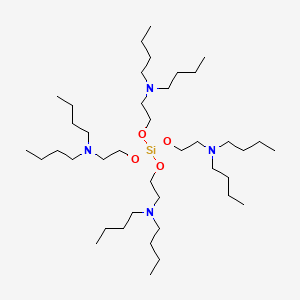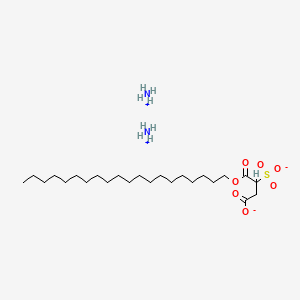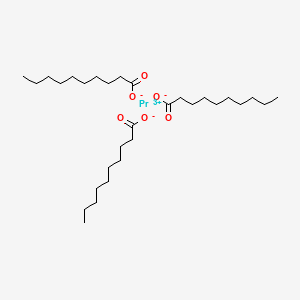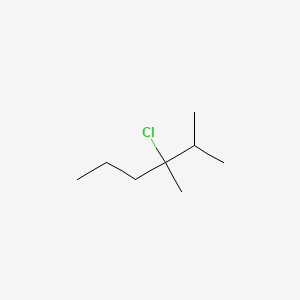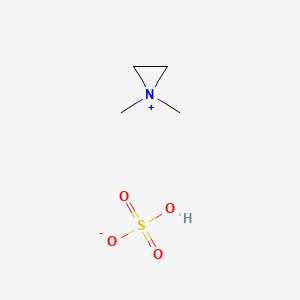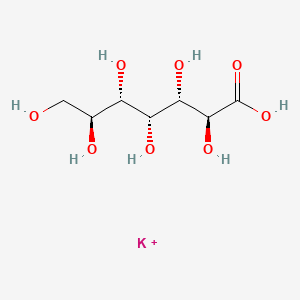
(2xi)-D-Gluco-heptonic acid, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2xi)-D-Gluco-heptonic acid, potassium salt is a chemical compound that belongs to the class of organic acids. It is a derivative of D-gluco-heptonic acid, where the hydrogen atom of the carboxyl group is replaced by a potassium ion. This compound is known for its solubility in water and its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-Gluco-heptonic acid, potassium salt typically involves the oxidation of D-glucose. One common method is the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes. Specific strains of bacteria are used to oxidize D-glucose to D-gluco-heptonic acid, which is then converted to its potassium salt form through neutralization with potassium hydroxide.
化学反应分析
Types of Reactions
(2xi)-D-Gluco-heptonic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: The compound can be reduced to form D-gluco-heptonic acid.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of D-gluco-heptaric acid.
Reduction: Reduction results in the formation of D-gluco-heptonic acid.
Substitution: Substitution reactions can produce salts with different metal ions.
科学研究应用
(2xi)-D-Gluco-heptonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
作用机制
The mechanism of action of (2xi)-D-Gluco-heptonic acid, potassium salt involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for certain enzymes, leading to the production of various metabolites. It can also interact with cell membranes and influence cellular processes such as ion transport and signal transduction.
相似化合物的比较
Similar Compounds
- D-Gluco-heptonic acid, sodium salt
- D-Gluco-heptonic acid, calcium salt
- D-Gluco-heptaric acid
Uniqueness
(2xi)-D-Gluco-heptonic acid, potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications in medicine and industry.
属性
CAS 编号 |
23167-96-6 |
|---|---|
分子式 |
C7H14KO8+ |
分子量 |
265.28 g/mol |
IUPAC 名称 |
potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/t2-,3-,4+,5-,6-;/m0./s1 |
InChI 键 |
ORUCCVLWOQSRMC-SMESVBAVSA-N |
手性 SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O.[K+] |
规范 SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





